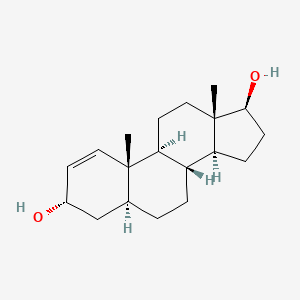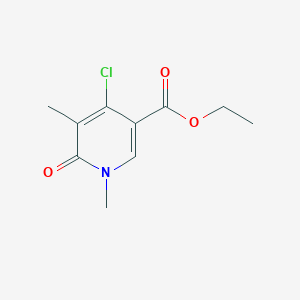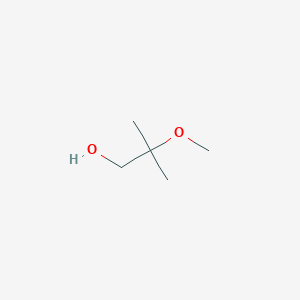![molecular formula C7H4ClNO B1600411 4-氯代呋喃并[2,3-b]吡啶 CAS No. 193624-86-1](/img/structure/B1600411.png)
4-氯代呋喃并[2,3-b]吡啶
描述
4-Chlorofuro[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4ClNO. It belongs to the class of furo[2,3-b]pyridines, which are nitrogen-containing heterocycles.
科学研究应用
4-Chlorofuro[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use in drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on various biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
Mode of Action
A study has shown that the chlorination reaction of aminoamides of the furo[2,3-b]pyridine series proceeds at position 2 of the furopyridine system, leading to previously unknown 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides . This suggests that 4-Chlorofuro[2,3-b]pyridine may interact with its targets through a similar mechanism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Chlorofuro[2,3-b]pyridine, it is recommended to be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that temperature and atmospheric conditions could potentially influence its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with furan derivatives in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetone .
Industrial Production Methods: Industrial production of 4-Chlorofuro[2,3-b]pyridine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: 4-Chlorofuro[2,3-b]pyridine undergoes various chemical transformations, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium alkoxides or amines can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted furo[2,3-b]pyridines, which can exhibit different biological and chemical properties .
相似化合物的比较
3-Aminofuro[2,3-b]pyridine: Exhibits antiproliferative activity against cancer cell lines and has potential as an anticancer drug.
4-Chloropyridine: Used in the production of fungicides and insecticides, as well as in medicinal chemistry.
Uniqueness: 4-Chlorofuro[2,3-b]pyridine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.
属性
IUPAC Name |
4-chlorofuro[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSOVZZEMSGHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445616 | |
| Record name | 4-Chlorofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193624-86-1 | |
| Record name | 4-Chlorofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)
